

Commercial suppliers of 2,4,5-Trihydroxyacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,4,5-Trihydroxyphenyl)ethanone

Cat. No.: B1584532

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxyacetophenone (CAS 1818-27-5) is a specific, highly substituted phenolic ketone with significant potential as a building block in medicinal chemistry and drug development. Unlike its common isomer, 2,4,6-trihydroxyacetophenone, the 2,4,5-isomer is not readily available through major chemical catalogs. This guide provides a comprehensive overview for researchers on sourcing this niche compound. It addresses the commercial landscape, emphasizing the necessity of custom synthesis as the primary acquisition route. Furthermore, it details critical analytical methodologies for structural and purity verification, ensuring the integrity of starting materials for complex research applications. This document serves as a strategic manual for navigating the procurement and validation of rare chemical intermediates.

Introduction: The Significance of a Niche Isomer

2,4,5-Trihydroxyacetophenone (THA) is an aromatic organic compound featuring an acetophenone core substituted with three hydroxyl groups. Its unique substitution pattern distinguishes it from the more commercially prevalent isomer, 2,4,6-trihydroxyacetophenone (Phloroacetophenone), and offers a different electronic and steric profile for synthetic transformations.^[1] This distinct arrangement of functional groups makes 2,4,5-THA a

potentially valuable, yet underutilized, intermediate in the synthesis of novel pharmaceutical agents and other complex organic molecules.

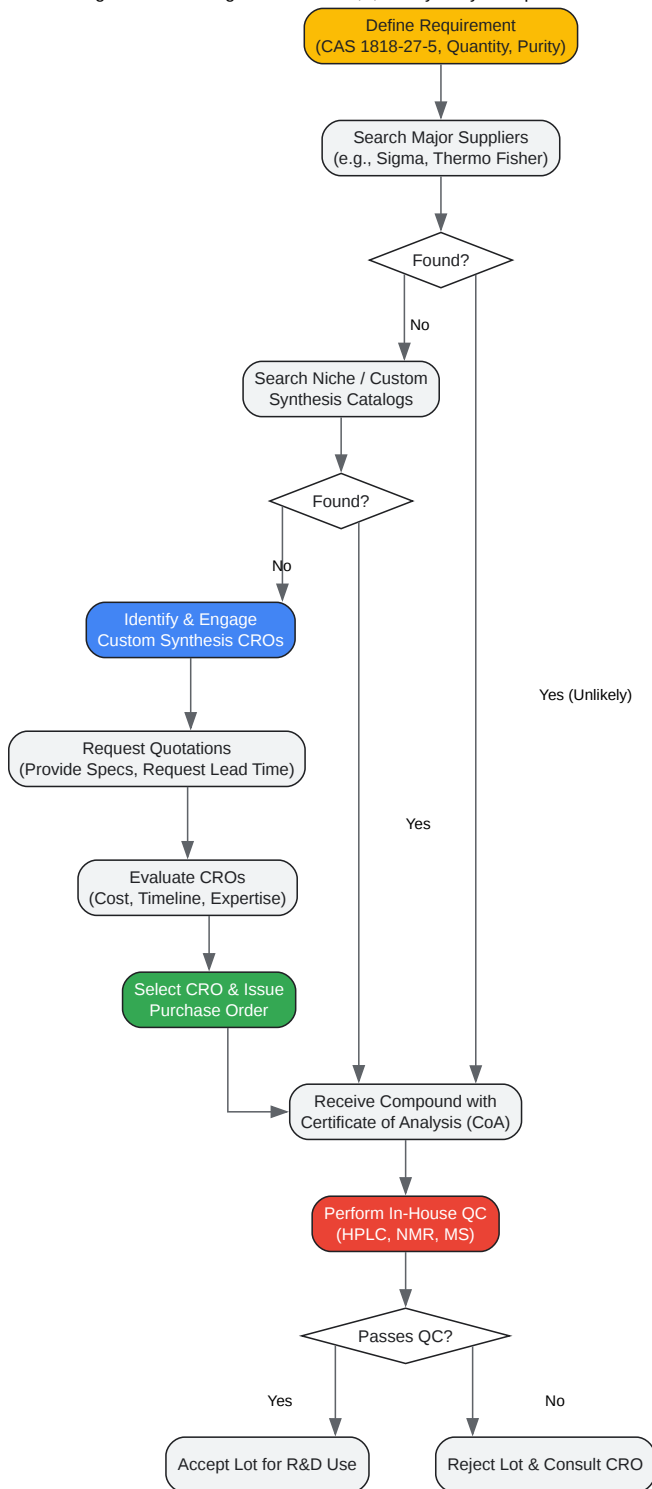
The strategic placement of the hydroxyl groups can influence molecular interactions, solubility, and the potential for further functionalization, making it a target for researchers exploring new chemical space. However, its utility is directly hampered by its commercial scarcity. A search of major chemical suppliers reveals that while the 2,4,6-isomer is ubiquitous, the 2,4,5-isomer is rarely, if ever, stocked.[2] This reality necessitates a specialized approach to procurement, moving beyond simple catalog orders to the realm of custom chemical synthesis.

Sourcing Strategy: Navigating Commercial Scarcity

For researchers and drug development professionals, obtaining 2,4,5-Trihydroxyacetophenone requires a multi-step, diligence-focused strategy. The low commercial availability means that the primary route of acquisition will be through a Contract Research Organization (CRO) or a company specializing in custom synthesis.

The workflow for sourcing a niche chemical like 2,4,5-THA is fundamentally different from that of a common reagent. It involves identifying a capable partner, providing clear specifications, and planning for longer lead times and rigorous in-house quality control upon receipt.

Diagram 1: Sourcing Workflow for 2,4,5-Trihydroxyacetophenone

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Caption: Sourcing workflow for a commercially rare chemical intermediate.

Supplier Landscape: The Primacy of Custom Synthesis

Given the lack of off-the-shelf availability, the "suppliers" of 2,4,5-Trihydroxyacetophenone are best understood as "synthesis partners." These organizations have the expertise in multi-step organic synthesis to produce specific molecules on a fee-for-service basis.^[3]

Key Considerations When Selecting a Custom Synthesis Partner:

- **Expertise in Phenolic Chemistry:** The partner should have a demonstrated track record of synthesizing complex aromatic and heterocyclic compounds.^[4]
- **Scale of Synthesis:** Ensure the company can produce the required quantity, from milligrams for initial screening to kilograms for later-stage development.^[5]
- **Analytical Capabilities:** The partner must have robust in-house analytical services (e.g., high-field NMR, HPLC-MS, etc.) to validate the structure and purity of the final compound and provide a comprehensive Certificate of Analysis.^[6]
- **Communication and Project Management:** A reliable partner will provide regular updates and transparent communication throughout the synthesis project.^[7]
- **Intellectual Property (IP) Protection:** For proprietary drug development projects, ensure a robust confidentiality agreement is in place.

Representative Custom Synthesis Providers

The following table lists examples of well-regarded organizations that offer custom chemical synthesis services and possess the relevant expertise for producing compounds like 2,4,5-Trihydroxyacetophenone. This list is not exhaustive but represents the type of company researchers should seek out.

Company Name	Relevant Expertise & Services	Geographic Footprint
Enamine	World-leading provider of building blocks, screening compounds, and custom synthesis from mg to kg scale. Strong expertise in heterocyclic and aromatic chemistry. [7]	Global (HQ in Ukraine)
Life Chemicals	Over 30 years of experience in custom synthesis for drug discovery, medicinal chemistry, and materials science. Specializes in multi-step organic synthesis. [4]	Global (HQ in Canada)
Biosynth	End-to-end CDMO services with expertise in complex organic synthesis, including carbohydrates, nucleosides, and heterocyclic chemistry.	Global (Labs in UK, CH, SK, CN)
Taros Chemicals	25-year track record in custom synthesis, from discovery chemistry to pilot scale. Specializes in complex, multi-step organic and organometallic synthesis. [8]	Global (HQ in Germany)
FB Pharmtech	Specializes in the custom synthesis of organic small molecules including impurities, metabolites, intermediates, and molecules for drug discovery. [5]	Global (Based in China)
Apollo Scientific	Extensive experience synthesizing novel building	Global (HQ in UK)

blocks for medicinal chemistry and life science industries, with specialist fluorination and high-pressure capabilities.[9]

Eurofins Discovery

Global team of specialists in synthetic, medicinal, and analytical chemistry. Offers integrated services from hit identification to IND-enabling studies.[10]

Global (Sites in IN, ES, US, UK)

Critical Quality Assessment & Isomeric Verification

Upon receiving a custom-synthesized batch of 2,4,5-Trihydroxyacetophenone, rigorous in-house analytical validation is not merely a suggestion—it is a mandatory step to ensure research integrity. The primary analytical challenge is to confirm the correct isomeric structure and rule out the presence of more common isomers, such as 2,4,6-THA, which could arise from impurities in starting materials or alternative reaction pathways.

Caption: Key analytical techniques for differentiating 2,4,5-THA from its common 2,4,6-isomer.

Protocol 1: Purity and Isomer Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse method for assessing the purity of the synthesized compound and separating it from potential isomeric impurities.

- Objective: To determine the purity of the 2,4,5-THA sample and resolve it from other isomers.
- Methodology:
 - Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[4]
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier.

- Aqueous (A): HPLC-grade water with 0.1% formic acid or phosphoric acid to suppress the ionization of the phenolic hydroxyl groups, ensuring sharp peaks.
- Organic (B): Acetonitrile (ACN) or Methanol (MeOH).
- Starting Conditions: Begin with an isocratic method of 40% ACN in buffered water. Adjust the ratio to achieve a retention time of 5-10 minutes for the main peak. A shallow gradient (e.g., 20-50% ACN over 20 minutes) will likely be required to resolve closely eluting isomers.[\[11\]](#)
- Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
- Detection: UV detector set at a wavelength where substituted acetophenones absorb strongly, typically around 254 nm or 280 nm.
- Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or methanol at approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
- Interpretation: A pure sample should exhibit a single major peak. The presence of other peaks may indicate impurities or isomers. Co-injection with an authentic standard of 2,4,6-THA (which is readily available) can definitively confirm or deny its presence as an impurity.

Protocol 2: Unambiguous Structure Verification by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the precise isomeric structure of the synthesized compound.

- Objective: To unequivocally confirm the 2,4,5-substitution pattern of the trihydroxyacetophenone.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or Acetone-d₆, which will allow for the observation of the acidic hydroxyl protons.
 - ¹H NMR Analysis:

- Expected Signals for 2,4,5-THA: The spectrum should show two distinct singlets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons at the C-3 and C-6 positions. There will also be a singlet for the acetyl methyl group (approx. 2.5 ppm) and three distinct signals for the hydroxyl protons at higher chemical shifts.
- Comparison with 2,4,6-THA: The 2,4,6-isomer is symmetrical. Its ^1H NMR spectrum would show only one singlet in the aromatic region (representing two equivalent protons) and typically one or two signals for the three hydroxyl groups.^[12] This clear difference in the number of aromatic signals provides a definitive way to distinguish the isomers.
- ^{13}C NMR Analysis: This will further confirm the structure by showing the correct number of carbon signals (8 expected for the core structure).
- 2D NMR (COSY, HMBC, HSQC): If any ambiguity remains, these experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Conclusion

Sourcing 2,4,5-Trihydroxyacetophenone for advanced research and drug development is a task that requires moving beyond standard procurement channels. The commercial landscape for this specific isomer is dominated by scarcity, making custom synthesis the most viable and reliable acquisition strategy. Success in this endeavor hinges on selecting a reputable synthesis partner with proven expertise in complex organic chemistry and robust analytical capabilities.

For the end-user, the responsibility does not end upon delivery. Rigorous, in-house quality control, centered on HPLC for purity assessment and NMR spectroscopy for unambiguous isomeric verification, is a critical and non-negotiable step. By following the strategic sourcing and validation workflows outlined in this guide, researchers can confidently obtain this valuable niche chemical, ensuring the integrity and success of their scientific programs.

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- To cite this document: BenchChem. [Commercial suppliers of 2,4,5-Trihydroxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584532#commercial-suppliers-of-2-4-5-trihydroxyacetophenone]

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